molecular formula C6H12O6 B118897 Scyllo-Inositol-d6 CAS No. 68922-44-1

Scyllo-Inositol-d6

Cat. No.: B118897
CAS No.: 68922-44-1
M. Wt: 186.19 g/mol
InChI Key: CDAISMWEOUEBRE-MZWXYZOWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

myo-Inositol-d6 (C₆H₆D₆O₆, molecular weight 186.19) is a deuterated isotopologue of myo-inositol, where six hydrogen atoms are replaced by deuterium . This compound serves as a critical internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of endogenous myo-inositol in biological samples . Its deuterium labeling creates a distinct mass shift (+6 Da compared to the non-deuterated form), which eliminates interference from endogenous inositol during analysis . Applications span metabolic pathway studies, including phosphatidylinositol signaling, insulin regulation, and osmotic stress responses .

Properties

IUPAC Name

1,2,3,4,5,6-hexadeuteriocyclohexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAISMWEOUEBRE-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])O)([2H])O)([2H])O)([2H])O)([2H])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486646
Record name (~2~H_6_)Cyclohexane-1,2,3,4,5,6-hexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68922-44-1
Record name (~2~H_6_)Cyclohexane-1,2,3,4,5,6-hexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deuterium Incorporation into Quinol

The process begins with the treatment of quinol (21) with deuterated sulfuric acid (D2SO4) in deuterium oxide (D2O). This step replaces hydroxyl protons with deuterium atoms, yielding deuterated quinol (22) . Repeating this exchange three times results in 93% D4 and 7% D3 incorporation.

Oxidation and Bromination

Deuterated quinol (22) undergoes oxidation using hydrogen peroxide (H2O2) in isopropanol with catalytic iodine, producing D4-p-benzoquinone (23) in 85% yield. Subsequent bromination with Br2 introduces bromine atoms at the 2- and 5-positions, forming dibrominated intermediate (24) . Reduction with sodium borodeuteride (NaBD4) then generates deuterated diol (25) .

Cyclization and Syndihydroxylation

Intermediate (25) is subjected to cyclization under Trost conditions, yielding deuterated cyclohexane derivative (26) with 90% D6 and 10% D5 enrichment. Syndihydroxylation of (26) using osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) produces tetracetylinositol (27) , which undergoes acetyl deprotection to yield myo-Inositol-d6 (10) . Final crystallization ensures a purity of 84–90% D6 and 10–16% D5 .

Enzymatic Desymmetrization for Enantiomeric Control

A critical challenge in myo-Inositol-d6 synthesis is achieving enantiomeric purity. Joffrin et al. address this using Lipozyme TL-IM®, an immobilized lipase, to desymmetrize meso-4,6-di-O-benzyl-myo-inositol (16) .

Orthoformate Formation and Alkylation

myo-Inositol-d6 (10) is converted to its orthoformate derivative (12) via reaction with triethylorthoformate and p-toluenesulfonic acid (PTSA) in DMF. Regioselective benzylation at the 4- and 6-positions yields meso-4,6-di-O-benzyl-myo-inositol (16) . Enzymatic desymmetrization with Lipozyme TL-IM® selectively acetylates the 3-OH group, producing enantiomerically pure (‒)-17 with >99% enantiomeric excess (e.e.).

Phosphorylation and Global Deprotection

The acetylated intermediate (‒)-17 undergoes phosphorylation using XEPA (a phosphitylating agent) and 1H-tetrazole, followed by oxidation with mCPBA. Global deprotection via palladium-catalyzed hydrogenolysis removes benzyl and acetyl groups, yielding myo-Inositol-d6 with retained deuterium enrichment.

Isotopic Enrichment and Analytical Validation

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) confirms a +6 mass shift for myo-Inositol-d6 compared to its protonated counterpart, verifying deuterium incorporation. The isotopic distribution shows 84–90% D6 and 10–16% D5 , consistent with synthetic targets.

NMR Characterization

Deuterium incorporation eliminates proton signals from the inositol ring in 1H NMR spectra, while 13C NMR reveals slight upfield shifts due to isotopic effects. X-ray crystallography of intermediates (12) and (26) validates structural integrity.

Comparative Analysis of Synthetic Methods

ParameterQuinol RoutePrevious Methods
Isotopic Enrichment 84–90% D6<80% D6 (epimer separation)
Yield 31–85% (per step)Low (multi-step purification)
Scalability Gram-scaleMilligram-scale
Cost Moderate (reagent reuse)High (deuterated precursors)

The quinol route outperforms earlier strategies by avoiding laborious epimer separation and enabling gram-scale production.

Applications in Metabolic Studies

myo-Inositol-d6 enables quantification of endogenous phosphatidylinositol phosphates (PtdInsPn) in MCF-7 cells via LC-MS. When complexed with neomycin B sulfate, it internalizes into cells, serving as an internal standard for mass spectrometry .

Chemical Reactions Analysis

myo-Inositol Oxygenase (MIOX) Catalysis

MIOX converts myo-Inositol-d6 to D-glucuronate via a radical mechanism. Kinetic isotope effects (KIEs) reveal:

  • C–H bond cleavage : A primary ²H-KIE of 3.2 ± 0.3 indicates hydrogen abstraction as the rate-limiting step .

  • O₂ activation : Deuterium labeling reduces O₂ binding affinity by 40%, suggesting isotopic effects on diiron cluster dynamics .

Table 2: Kinetic Parameters for MIOX with myo-Inositol-d6

Substratekₐₜ (s⁻¹)Kₘ (μM)²H-KIE (kₐₜ/Kₘ)
myo-Inositol0.71201.0
myo-Inositol-d60.222803.2

Stable Isotope Dilution Mass Spectrometry

  • Quantitation : myo-Inositol-d6 serves as an internal standard for LC-MS/MS, enabling precise measurement of endogenous inositol pools .

  • Fragmentation patterns : Deuterium labeling shifts precursor ions by +6 Da (m/z 184.9 → 86.9) without altering fragmentation pathways .

Metabolic Flux Analysis

  • Tracer studies : ²H NMR and MS detect deuterium retention in inositol phosphates (e.g., InsP₆, InsP₇), revealing turnover rates in signaling pathways .

Stability and Isotopic Purity

  • Acid/Base Stability : No deuterium loss occurs under mild acidic (pH 4–6) or basic (pH 8–10) conditions .

  • Thermal Stability : Heating to 100°C in DMF for 7 days results in <2% deuteration loss .

myo-Inositol-d6 enables precise interrogation of inositol biochemistry, offering minimal kinetic perturbation and high isotopic fidelity. Its applications span synthetic chemistry, enzymology, and metabolomics, making it indispensable for studying phosphoinositide signaling and metabolic disorders.

Scientific Research Applications

Metabolic Research

Myo-Inositol-d6 plays a significant role in metabolic studies, particularly concerning insulin signaling and glucose metabolism. Research indicates that myo-inositol supplementation can improve insulin sensitivity and reduce the incidence of conditions like gestational diabetes and polycystic ovary syndrome (PCOS).

  • Insulin Resistance : A study demonstrated that administering myo-inositol at 2 g twice daily reduced the incidence of gestational diabetes by 65% to 87% . Additionally, it was noted that myo-inositol improved ovulation rates in women with PCOS, with around 61.7% of patients ovulating after treatment .
  • Mechanism of Action : Myo-inositol is involved in the insulin signaling pathway and helps modulate glucose uptake in tissues. It competes with glucose for absorption in the intestines, thus potentially lowering blood glucose levels .

Reproductive Health

Myo-inositol-d6 has been extensively studied for its effects on reproductive health, particularly in enhancing fertility outcomes.

  • In Vitro Fertilization (IVF) : Supplementation with myo-inositol during IVF has shown promising results in improving oocyte quality and embryo development . This compound aids in the maturation of oocytes and enhances the overall success rates of fertility treatments.
  • Ovarian Function : Research indicates that myo-inositol increases follicle-stimulating hormone (FSH) receptor synthesis and aromatase activity in granulosa cells, which are critical for ovarian function .

Neurological Research

The neurological implications of myo-inositol-d6 are also noteworthy, especially concerning cognitive function and neurodegenerative diseases.

  • Cognitive Performance : Elevated levels of myo-inositol have been associated with cognitive deficits in conditions such as Down syndrome (DS) and Alzheimer's disease. Studies using magnetic resonance spectroscopy (MRS) have shown that increased myo-inositol levels correlate with poor cognitive performance in DS patients .
  • Potential Treatment Target : In mouse models, reducing elevated myo-inositol levels through pharmacological means has been linked to improvements in synaptic plasticity and memory function .

Cancer Research

Myo-inositol-d6 is being explored for its potential therapeutic effects in cancer treatment.

  • Combination Therapies : In experimental models of various cancers, including breast and prostate cancer, the combination of myo-inositol with other compounds has shown enhanced anti-cancer effects compared to either agent alone . For instance, it has been suggested that myo-inositol can inhibit cancer cell proliferation and induce apoptosis through modulation of signaling pathways .

Table 1: Summary of Myo-Inositol-d6 Applications

Application AreaKey FindingsReferences
Metabolic ResearchReduces gestational diabetes incidence; improves ovulation
Reproductive HealthEnhances oocyte quality during IVF
Neurological ResearchElevated levels linked to cognitive deficits
Cancer ResearchEnhances anti-cancer effects when combined with other agents

Case Studies

  • Gestational Diabetes Management : A randomized controlled trial involving pregnant women showed that those who received myo-inositol experienced significantly lower rates of gestational diabetes compared to the control group. This study highlighted the compound's potential as a preventive measure for at-risk populations .
  • IVF Success Rates : In a clinical setting, women undergoing IVF who supplemented with myo-inositol reported higher pregnancy rates compared to those who did not receive supplementation. This finding underscores its beneficial role in reproductive health interventions .
  • Cognitive Function in DS : A longitudinal study tracked cognitive performance in individuals with Down syndrome, revealing that those with elevated myo-inositol levels exhibited poorer outcomes on standardized cognitive assessments over time. This suggests a need for therapeutic strategies targeting myo-inositol levels to improve cognitive function .

Mechanism of Action

The mechanism of action of myo-Inositol-d6 involves its incorporation into various biological pathways. It acts as a precursor for the synthesis of inositol phosphates and phosphoinositides, which are essential for cell signaling and membrane dynamics. The deuterium atoms in myo-Inositol-d6 provide a unique advantage in tracing these pathways and understanding the molecular interactions involved .

Comparison with Similar Compounds

Isotope-Labeled Internal Standards in Metabolomics

Deuterated and ¹³C-labeled compounds are widely used as internal standards to ensure analytical accuracy. Below is a comparative analysis of myo-Inositol-d6 with other isotope-labeled metabolites:

Compound Molecular Formula Molecular Weight Deuteration/Isotope Key Applications References
myo-Inositol-d6 C₆H₆D₆O₆ 186.19 6 deuterium atoms Quantification of myo-inositol in plasma, urine, and tissues; PI3K signaling studies
Glucose-d2 C₆H₁₀D₂O₆ 184.15 2 deuterium atoms Tracking glucose metabolism in plasma and cellular assays
Glucose-d7 C₆H₅D₇O₆ 191.18 7 deuterium atoms High-resolution MS studies of glycolysis and gluconeogenesis
L-Valine-d2 C₅H₉D₂NO₂ 121.15 2 deuterium atoms Amino acid flux analysis in proteomics and nutritional studies
Citric Acid-d4 C₆H₄D₄O₇ 196.14 4 deuterium atoms TCA cycle metabolite profiling in urine and plasma
Choline-d9 C₅D₉NO 128.20 9 deuterium atoms Phosphatidylcholine synthesis tracking in lipidomics

Stability and Handling

  • Purity: Commercial myo-Inositol-d6 is >95% pure (HPLC-grade), similar to glucose-d7 and citric acid-d4 .
  • Storage: Most deuterated standards, including myo-Inositol-d6, require storage at +4°C, though some (e.g., palmitic acid-¹³C) necessitate -20°C for long-term stability .

Unique Advantages of myo-Inositol-d6

  • NMR Compatibility: The six deuterium atoms reduce proton signal splitting, enabling clearer detection of myo-inositol in complex mixtures .
  • Multi-Pathway Utility: Beyond metabolic tracking, it is used to study phospholipid dynamics (e.g., with choline-d9 in phosphatidylinositol synthesis) .

Research Findings and Case Studies

Metabolic Pathway Analysis

  • In murine studies, co-administration of myo-Inositol-d6 and choline-d9 revealed compartment-specific synthesis rates of phosphatidylinositol in liver vs. plasma .
  • GC-MS assays using myo-Inositol-d6 quantified myo-inositol concentrations in 2,064 human plasma samples with high reproducibility (CV ≤7.8%) .

Limitations and Considerations

  • Isotope Effects : Deuterium substitution may slightly alter reaction kinetics, though this is negligible for internal standards used in MS .
  • Cost: At $290/mg (), myo-Inositol-d6 is costlier than glucose-d2 (\sim$150/mg) due to its higher deuteration and niche applications.

Biological Activity

Myo-Inositol-d6 is a stable isotope-labeled form of myo-inositol, a naturally occurring six-carbon cyclitol that plays a crucial role in various biological processes, including cell signaling, metabolism, and the regulation of cellular functions. This article examines the biological activity of myo-Inositol-d6, focusing on its metabolic roles, therapeutic applications, and implications in various health conditions.

Myo-inositol is synthesized from glucose-6-phosphate through the action of myo-inositol-3-phosphate synthase (MIPS), which converts glucose-6-phosphate into inositol-3-phosphate (I3P). I3P is then dephosphorylated to produce free myo-inositol. Myo-inositol serves as a precursor for phosphoinositides, which are key components of cell membranes and are involved in intracellular signaling pathways. The conversion of myo-inositol to its derivatives is critical for various physiological functions, including cell growth and metabolism .

Biological Functions

Myo-inositol acts as a second messenger in signal transduction pathways, particularly in insulin signaling. It enhances glucose uptake by promoting the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane. Furthermore, it plays a role in the synthesis of inositolphosphoglycans (IPGs), which are involved in regulating insulin sensitivity and lipid metabolism .

Table 1: Biological Functions of Myo-Inositol-d6

FunctionDescription
Signal TransductionActs as a second messenger in insulin signaling pathways
Cell GrowthEssential for the growth and viability of eukaryotic cells
Lipid MetabolismInvolved in the regulation of lipid synthesis and breakdown
NeurotransmissionModulates neurotransmitter release and synaptic plasticity
Gene ExpressionInfluences gene expression related to metabolism and cell proliferation

Therapeutic Applications

Myo-inositol has been extensively studied for its potential therapeutic benefits in various health conditions:

  • Polycystic Ovary Syndrome (PCOS) : Myo-inositol supplementation has shown significant improvements in metabolic profiles among women with PCOS. It helps reduce insulin resistance and hyperandrogenism, leading to better reproductive outcomes .
  • Diabetes Management : Myo-inositol has demonstrated efficacy in improving insulin sensitivity and glycemic control in type 2 diabetes patients. Its role in enhancing GLUT4 translocation is particularly beneficial for glucose metabolism .
  • Neurological Disorders : Elevated levels of myo-inositol have been observed in conditions such as Down syndrome and Alzheimer's disease. Research indicates that myo-inositol may serve as a biomarker for cognitive decline and could be targeted for therapeutic interventions .
  • Mental Health : Some studies suggest that myo-inositol may have antidepressant effects, particularly in individuals with bipolar disorder and depression. It is thought to influence neurotransmitter systems involved in mood regulation .

Case Studies

Several case studies highlight the impact of myo-inositol supplementation:

  • Polycystic Ovary Syndrome : A meta-analysis involving nine randomized controlled trials found that myo-inositol supplementation significantly reduced fasting insulin levels (SMD = -1.021 µU/mL) among women with PCOS, indicating improved metabolic function .
  • Down Syndrome : A study using magnetic resonance spectroscopy (MRS) reported elevated levels of myo-inositol in the brains of neonates with Down syndrome compared to controls. This elevation was linked to cognitive performance metrics, suggesting its potential as an early intervention biomarker .

Q & A

Q. What ethical and safety considerations apply to human studies using deuterated compounds like myo-Inositol-d6?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for human trial design. Obtain IRB approval with documentation of deuterium’s low toxicity (per OSHA/NIOSH guidelines). Monitor participants for rare adverse effects (e.g., metabolic acidosis) via blood/urine biomarkers. Include exclusion criteria for vulnerable populations (e.g., pregnant individuals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scyllo-Inositol-d6
Reactant of Route 2
Scyllo-Inositol-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.